N-(Hydroxymethyl)acrylamide (also known as N-methylolacrylamide) is a small molecule with the chemical formula C₄H₇NO₂. It is typically synthesized through the reaction of acrylamide with formaldehyde in the presence of a catalyst []. Researchers often characterize N-(Hydroxymethyl)acrylamide using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
N-(Hydroxymethyl)acrylamide is a versatile building block for the synthesis of various polymers due to the presence of both the amide and the acrylamide functional groups. It readily undergoes polymerization reactions, either alone or in combination with other monomers, to form various types of polymers, including hydrogels, copolymers, and crosslinked networks [, ]. These polymers possess diverse properties depending on the specific structure and can be tailored for various applications in research and industry.
Due to its unique properties, N-(Hydroxymethyl)acrylamide has been explored for various biomedical applications. Researchers have investigated its potential in drug delivery systems, tissue engineering, and gene therapy [, ]. For example, N-(Hydroxymethyl)acrylamide-based hydrogels can be used as carriers for controlled drug release, offering advantages such as biocompatibility and tunable release profiles [].
N-(Hydroxymethyl)acrylamide has also been explored in other research areas, including:
N-(Hydroxymethyl)acrylamide is an organic compound with the molecular formula CHNO. It is classified as an α,β-unsaturated carbonyl compound and is structurally characterized by a hydroxymethyl group attached to the nitrogen of the acrylamide backbone. The compound appears as a white crystalline solid, with a melting point of approximately 74-75 °C and high solubility in water (188 g/100 ml at 20 °C), methanol, and other organic solvents .
This compound is known for its reactivity, particularly in polymerization reactions, where it can form thermosetting materials when copolymerized with various vinyl monomers. Its unique structure allows it to participate in Michael-type additions, making it useful in various chemical applications .
N-(Hydroxymethyl)acrylamide can be synthesized through the reaction of acrylamide with formaldehyde. This reaction typically occurs in an aqueous solution and may require a catalyst such as sulfuric acid or the presence of copper(I) chloride to inhibit premature polymerization . The general synthetic pathway can be summarized as follows:
N-(Hydroxymethyl)acrylamide finds various applications across multiple industries:
Interaction studies involving N-(Hydroxymethyl)acrylamide have revealed its capacity to react with various biological molecules. For instance, it has been shown to interact with glutathione and protein sulfhydryls, indicating potential implications for cellular toxicity and metabolic processes . Furthermore, studies have demonstrated that both N-(hydroxymethyl)acrylamide and acrylamide exhibit similar distribution patterns within biological tissues following administration, suggesting comparable metabolic pathways .
Several compounds exhibit structural or functional similarities to N-(Hydroxymethyl)acrylamide. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Acrylamide | α,β-unsaturated amide | Widely used in polymer production; neurotoxic effects reported. |
N-Methylolacrylamide | Bifunctional monomer | Similar reactivity; used for thermoplastic polymers. |
Methacrylamide | α,β-unsaturated amide | Used in coatings; less reactive than acrylamide derivatives. |
N-Hydroxymethylmethacrylamide | Bifunctional monomer | Similar applications; used in dental materials. |
N-(Hydroxymethyl)acrylamide stands out due to its specific hydroxymethyl functionality that enables unique cross-linking capabilities compared to related compounds like acrylamide or methacrylamide. This property allows it to form more complex polymer networks suitable for specialized applications in materials science and biochemistry.
N-(Hydroxymethyl)acrylamide is an organic compound with the molecular formula C₄H₇NO₂ and a molecular weight of 101.11 g/mol [1] [2]. The compound exists as a secondary carboxamide featuring two distinct functional groups: a vinyl group (C=C) and a hydroxymethyl group (-CH₂OH) attached to the nitrogen atom of the amide functionality [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is N-(hydroxymethyl)prop-2-enamide [4]. The chemical structure can be represented by the SMILES notation C=CC(=O)NCO, indicating the presence of an acrylamide backbone with a hydroxymethyl substituent [10].
The compound's structural formula demonstrates its bifunctional nature, with the vinyl group providing polymerizable functionality while the hydroxymethyl group offers cross-linking capabilities [5] [12]. This dual functionality makes N-(Hydroxymethyl)acrylamide particularly valuable as a monomer in polymer chemistry applications [12].
N-(Hydroxymethyl)acrylamide exhibits well-defined thermal transition points that are critical for its handling and processing. The melting point of this compound has been reported with slight variations across different sources, ranging from 74-76°C [1] [7]. More specifically, technical grade material typically melts between 75.0 to 79.0°C [1], while some sources report a more precise range of 74-75°C [7]. The boiling point of N-(Hydroxymethyl)acrylamide is consistently reported as 277°C at standard atmospheric pressure [1] [5] [7].
Property | Value | Source |
---|---|---|
Melting Point | 75.0-79.0°C | Technical Grade [1] |
Melting Point | 74-75°C | Literature [7] |
Boiling Point | 277°C | Standard Pressure [1] [5] [7] |
The solubility characteristics of N-(Hydroxymethyl)acrylamide are primarily governed by its hydroxymethyl and amide functional groups, which confer significant hydrophilic properties [1] [7]. The compound demonstrates excellent water solubility, with quantitative data indicating a solubility of 1,880 g/L in water at 20°C [1]. This high water solubility is attributed to hydrogen bonding interactions between the hydroxymethyl and amide groups with water molecules [7].
In addition to its aqueous solubility, N-(Hydroxymethyl)acrylamide shows moderate solubility in polar organic solvents. The compound is soluble in alcohols [1] and shows slight solubility in chloroform and methanol [7]. The solubility profile reflects the compound's amphiphilic nature, with the polar functional groups promoting interaction with polar solvents [7].
Under standard conditions (20°C), N-(Hydroxymethyl)acrylamide exists as a white to almost white crystalline solid [1]. The compound's physical appearance is described as a white solid with a crystalline powder structure [1] [7]. The density of N-(Hydroxymethyl)acrylamide is reported as 1.082 g/mL at 20°C [7], indicating a density slightly greater than water.
The compound's physical state and appearance can vary depending on the specific grade and purity. Commercial preparations typically appear as white to off-white crystalline powders or crystals [1] [7]. The refractive index of N-(Hydroxymethyl)acrylamide has been measured as n₂₀/D = 1.413 for aqueous solutions [2].
The chemical reactivity of N-(Hydroxymethyl)acrylamide is dominated by its two primary functional groups: the vinyl group and the hydroxymethyl group [5] [12]. The vinyl group (C=C) participates readily in radical polymerization reactions, making this compound valuable as a polymerizable monomer [12]. This reactivity is enhanced by the electron-withdrawing effect of the adjacent amide group, which activates the vinyl group toward nucleophilic and radical addition reactions [12].
The hydroxymethyl group (-CH₂OH) provides additional reactivity through its ability to form hydrogen bonds and undergo condensation reactions [12]. This functional group can react with various nucleophiles and can participate in cross-linking reactions under appropriate conditions [12]. The combination of these reactive sites allows N-(Hydroxymethyl)acrylamide to function as both a polymerizable monomer and a cross-linking agent [5] [12].
The stability of N-(Hydroxymethyl)acrylamide is influenced by environmental conditions, particularly temperature, light exposure, and pH [1] [7]. The compound is classified as light sensitive and heat sensitive, requiring storage under controlled conditions [1]. Optimal storage conditions include refrigeration at 0-10°C and protection from light exposure [1].
Thermal stability studies have demonstrated that N-(Hydroxymethyl)acrylamide undergoes degradation at elevated temperatures [11]. Research on polymer composites containing this compound showed that the degradation temperature occurs around 263°C for the pure material [11]. However, when incorporated into composite materials, thermal stability can be enhanced significantly, with degradation temperatures increasing by over 76°C in some formulations [11].
The compound exhibits sensitivity to pH variations and can undergo hydrolysis under extreme acidic or basic conditions [7]. Storage recommendations emphasize maintaining the material at temperatures below 20°C to prevent thermal degradation and polymerization [7].
The bifunctional nature of N-(Hydroxymethyl)acrylamide represents its most distinctive chemical property, combining vinyl polymerization capability with hydroxymethyl cross-linking functionality [12]. The vinyl group enables participation in free radical polymerization processes, allowing the compound to copolymerize with various vinyl monomers through emulsion, solution, and suspension polymerization techniques [12].
The hydroxymethyl group provides cross-linking capability through multiple mechanisms [12]. Under moderate heating conditions, the hydroxymethyl groups can undergo condensation reactions, forming methylene bridges between polymer chains [12]. This cross-linking can occur during or after polymerization, enabling the conversion of thermoplastic materials to thermoset networks [12].
The spatial separation and electronic independence of these functional groups allow for sequential or simultaneous reactions [12]. This property enables the synthesis of thermoplastic polymers that can subsequently be cross-linked at the point of use without requiring external cross-linking agents [12]. The hydroxymethyl group can also react with substrates such as cellulose, followed by cross-linking through free radical polymerization of the vinyl group [12].
Infrared spectroscopy of N-(Hydroxymethyl)acrylamide reveals characteristic absorption bands that correspond to its functional groups [13] [21]. The amide carbonyl group exhibits a strong absorption in the range of 1670-1640 cm⁻¹, consistent with typical amide C=O stretching frequencies [13] [25]. This carbonyl absorption is particularly diagnostic for identifying the amide functionality within the molecule [25].
The hydroxymethyl group contributes several characteristic absorptions to the infrared spectrum [13] [25]. The O-H stretching vibration appears in the region of 3500-3200 cm⁻¹, often broadened due to hydrogen bonding interactions [25]. The C-O stretching of the hydroxymethyl group is observed in the range of 1300-1000 cm⁻¹ [25].
The vinyl group produces characteristic absorptions including C=C stretching around 1630 cm⁻¹ and vinyl C-H stretching in the region of 3100-3000 cm⁻¹ [25]. Studies of molecularly imprinted polymers containing N-(Hydroxymethyl)acrylamide showed that the carbonyl peak can shift by approximately 11 cm⁻¹ upon hydrogen bonding interactions [13].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for N-(Hydroxymethyl)acrylamide through both proton and carbon-13 analysis [23]. In proton Nuclear Magnetic Resonance, the vinyl protons appear in the characteristic downfield region around 5.5-6.5 ppm, consistent with alkene proton chemical shifts [23] [27]. The vinyl protons typically show coupling patterns characteristic of an acrylamide system [27].
The hydroxymethyl protons appear as a characteristic pattern, with the CH₂ protons adjacent to the nitrogen showing chemical shifts around 4.3-4.8 ppm [23]. The hydroxyl proton typically appears further downfield, though its exact position can vary depending on solvent and hydrogen bonding conditions [29].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment in the molecule [30]. The carbonyl carbon appears in the characteristic amide region around 170-180 ppm [30] [31]. The vinyl carbons are observed in the alkene region between 120-140 ppm [31]. The hydroxymethyl carbon typically appears in the range of 60-80 ppm, consistent with carbons bonded to oxygen [28] [31].
Nuclear | Chemical Shift Range | Assignment |
---|---|---|
¹H | 5.5-6.5 ppm | Vinyl protons |
¹H | 4.3-4.8 ppm | Hydroxymethyl CH₂ |
¹³C | 170-180 ppm | Carbonyl carbon |
¹³C | 120-140 ppm | Vinyl carbons |
¹³C | 60-80 ppm | Hydroxymethyl carbon |
Mass spectrometry of N-(Hydroxymethyl)acrylamide provides molecular weight confirmation and fragmentation pattern information [23]. The molecular ion peak appears at m/z 101, corresponding to the molecular weight of the compound [23]. The mass spectrum shows characteristic fragmentation patterns that are diagnostic for the acrylamide structure [23].
Key fragmentation ions include m/z 55, which represents a base peak in the spectrum and corresponds to the loss of the hydroxymethyl group (CH₂OH, 46 mass units) from the molecular ion [23]. Additional fragment ions at m/z 71 and m/z 44 are observed, corresponding to sequential losses of functional groups [23]. The fragment at m/z 27 likely corresponds to the C₂H₃ vinyl cation, while m/z 30 may represent the CH₂NH₂ fragment [16] [17].
The mass spectral fragmentation pattern reflects the typical behavior of acrylamide derivatives, with preferential cleavage at bonds adjacent to the electron-deficient amide functionality [17]. The hydroxymethyl group shows characteristic neutral loss patterns consistent with alcohol functional groups [16] [17].
m/z Value | Relative Intensity | Fragment Assignment |
---|---|---|
101 | Variable | Molecular ion [M]⁺ |
55 | 100% (Base peak) | [M-CH₂OH]⁺ |
44 | Moderate | [C₂H₄NO]⁺ |
30 | Moderate | [CH₂NH₂]⁺ |
27 | Moderate | [C₂H₃]⁺ |
The industrial production of N-(Hydroxymethyl)acrylamide relies primarily on the hydroxymethylation reaction between acrylamide and formaldehyde, with various catalytic approaches and process optimization strategies employed to maximize yield and purity while minimizing by-product formation [1] [2] [3].
The fundamental reaction mechanism involves the nucleophilic addition of acrylamide to formaldehyde under basic conditions, forming N-(Hydroxymethyl)acrylamide through a hydroxymethylation process [1] [3]. The reaction proceeds through an initial nucleophilic attack by the nitrogen atom of acrylamide on the carbonyl carbon of formaldehyde, followed by proton transfer to form the hydroxymethyl derivative [1] [2].
The stoichiometric reaction can be represented as:
CH₂=CHCONH₂ + CH₂O → CH₂=CHCONHCH₂OH
Basic Catalyzed Process: The conventional industrial approach employs sodium hydroxide as the primary catalyst in aqueous medium [1] [2] [3]. Operating temperatures typically range from 15-45°C with pH maintained between 8.5-10.5 [1] [5]. This method achieves conversion rates of 85-92% with reaction times of 2-4 hours [1] [3]. The process involves dissolving acrylamide in water, adding polymerization inhibitors such as methoxyphenol, and introducing formaldehyde solution dropwise while maintaining controlled temperature and pH conditions [1].
Advanced Reaction Pathways: Research has demonstrated enhanced selectivity through modified reaction conditions [1] [2]. The reaction medium significantly influences product distribution, with aqueous systems favoring the desired monohydroxymethyl product while reducing oligomeric by-products [1] [3]. Temperature control remains critical, as elevated temperatures above 50°C can promote side reactions including premature polymerization and formation of methylenebisacrylamide derivatives [1] [2].
Molybdenum and Tungsten Salt Catalysts: Advanced catalytic systems employing molybdenum and tungsten-containing compounds have demonstrated superior performance compared to conventional basic catalysts [1] [6]. Sodium molybdate and sodium tungstate, when combined with basic compounds, achieve formation rates of 93-96% with significantly reduced by-product content of 0.2-0.5% [1] [6]. These catalysts operate at slightly elevated temperatures of 50-80°C with pH ranges of 9.5-10.5 [1] [6].
The molybdenum-catalyzed system typically utilizes sodium molybdate in concentrations of 0.02-0.05 mol% relative to acrylamide, combined with sodium hydroxide [1] [6]. The mechanism involves coordination of the molybdenum center with both formaldehyde and acrylamide, facilitating selective hydroxymethylation while suppressing side reactions [1] [6]. Tungsten-based catalysts demonstrate similar selectivity patterns but may exhibit different kinetic profiles [7] [8].
Quaternary Ammonium Hydroxide Catalysis: Quaternary ammonium hydroxide compounds, particularly tetramethylammonium hydroxide, provide an alternative catalytic approach [1] [9] [6]. These catalysts operate at pH ranges of 10.0-11.0 and temperatures of 25-50°C, achieving formation rates of 90-93% with reaction times of 1.5-3 hours [1] [9]. The quaternary ammonium cations enhance the nucleophilicity of the acrylamide nitrogen through ion-pairing effects, promoting rapid hydroxymethylation [9] [6].
Heterogeneous Catalysis: Emerging approaches investigate heterogeneous catalytic systems for improved product separation and catalyst recovery [10]. Immobilized catalysts on solid supports demonstrate potential for continuous processing applications while maintaining high selectivity [10].
Temperature and pH Control: Optimal industrial conditions require precise temperature control within 40-60°C ranges to balance reaction rate with selectivity [1] [3]. pH optimization at 9.5-10.0 maximizes both yield and purity while preventing catalyst deactivation [1] [3] [6]. Automated pH control systems in continuous flow processes achieve consistent product quality [1] [3].
Residence Time Optimization: Industrial reactors optimize residence times between 45-90 minutes to ensure complete conversion while minimizing by-product formation [1] [3]. Shorter residence times may result in incomplete conversion, while extended reaction periods promote oligomerization and polymerization side reactions [1] [2].
Inhibitor Systems: Polymerization inhibitors are essential for preventing premature polymerization during synthesis and storage [1] [3]. Hydroquinone, methoxyphenol, and copper salts are commonly employed at concentrations of 100-150 ppm [1] [3]. The choice of inhibitor affects both reaction kinetics and final product stability [1] [3].
Continuous Flow Processing: Modern industrial facilities increasingly employ continuous flow reactors for enhanced process control and product consistency [1] [3]. These systems provide superior heat and mass transfer, enabling precise temperature and concentration control throughout the reaction [1] [3]. Continuous processing also facilitates automated quality control and reduces batch-to-batch variation [3].
Laboratory synthesis of N-(Hydroxymethyl)acrylamide typically employs modified versions of industrial processes with enhanced analytical control and smaller reaction volumes [5] [11] [12]. Standard laboratory procedures utilize acrylamide concentrations of 15-25 weight percent in aqueous solution with formaldehyde to acrylamide molar ratios of 1.1-1.3:1 [5] [11].
Standard Laboratory Procedure: The typical laboratory synthesis involves dissolving crystalline acrylamide in deionized water at controlled temperature, followed by addition of polymerization inhibitor and pH adjustment using sodium hydroxide solution [5] [11] [12]. Formaldehyde solution is added dropwise while maintaining vigorous stirring and temperature control between 20-50°C [5] [11]. Reaction progress is monitored through high-performance liquid chromatography or nuclear magnetic resonance spectroscopy [5] [11].
Purification and Crystallization: Product isolation involves neutralization of the reaction mixture to pH 7.0 using dilute sulfuric acid, followed by concentration under reduced pressure [1] [5]. Crystallization occurs through controlled cooling to 0-25°C, yielding high-purity N-(Hydroxymethyl)acrylamide crystals [1] [5]. Laboratory yields typically range from 85-92% depending on purification methods employed [5] [11].
Analytical Characterization: Laboratory preparations enable comprehensive analytical characterization using Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [5] [11] [13]. These techniques confirm structural identity and quantify impurity levels, particularly residual acrylamide and formaldehyde [5] [11].
Global production capacity for N-(Hydroxymethyl)acrylamide demonstrates steady growth driven by increasing demand in water treatment, paper manufacturing, and polymer applications [14] [15] [16]. The worldwide market size reached approximately 300 million USD in 2024, with projections indicating growth to 450 million USD by 2033 at a compound annual growth rate of 5.0% [15].
Regional Production Distribution: Asia Pacific dominates global production with 52-55% market share, primarily concentrated in China which accounts for 30-35% of worldwide capacity [14] [15] [17]. China maintains annual production capacity of 25-30 thousand tonnes, with major manufacturers including specialized chemical companies focused on acrylamide derivatives [17] [18]. Japan contributes 8-12 thousand tonnes annually, emphasizing high-purity specialty grade products [15] [17].
European production capacity ranges from 15-20 thousand tonnes annually, representing 20-25% of global market share [15] [17]. North American facilities, primarily located in the United States, maintain production capacity of 10-12 thousand tonnes per year [15] [19]. The United States market specifically was valued at 200 million USD in 2024 with projected growth at 6.5% compound annual growth rate through 2033 [19].
Manufacturing Facility Characteristics: Major industrial facilities typically operate annual capacities exceeding 3,000 tonnes of 98% pure N-(Hydroxymethyl)acrylamide [17] [20]. Leading manufacturers maintain integrated production complexes producing multiple acrylamide derivatives, including polyacrylamide (20,000 tonnes annually) and acrylamide solutions (15,000 tonnes annually) [17]. These facilities comply with international quality standards including International Organization for Standardization 9001 and Registration, Evaluation, Authorisation and Restriction of Chemicals regulations [17].
Market Growth Drivers: Industrial demand growth stems primarily from expanding water treatment applications (45% of total demand) and enhanced oil recovery processes (45% combined with paper and pulp applications) [21] [22]. The global acrylamide market, encompassing N-(Hydroxymethyl)acrylamide and related derivatives, reached approximately 2,000 kilotonnes in 2023 with projected growth rates of 3-5% annually through 2034 [21] [22].
Production Technology Trends: Modern manufacturing facilities increasingly implement continuous flow processing technology for improved efficiency and product consistency [1] [3] [17]. Advanced process control systems enable real-time monitoring of critical parameters including temperature, pH, and conversion rates [3] [17]. Environmental considerations drive adoption of closed-loop systems for formaldehyde recovery and waste minimization [17] [20].
Acute Toxic;Irritant;Health Hazard